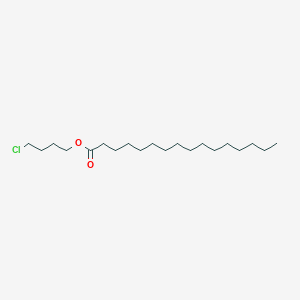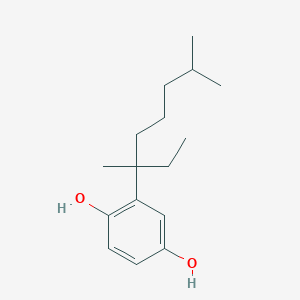
Aluminium 2,2'-dihydroxy(1,1'-binaphthalene)-3,3'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique binaphthalene structure, which includes two naphthalene rings connected at the 1,1’ positions, with hydroxyl groups at the 2,2’ positions and carboxylate groups at the 3,3’ positions. The presence of aluminium adds to its complexity and utility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid with an aluminium salt under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the aluminium complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may inhibit or activate various enzymes and proteins. This chelation can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A similar compound with hydroxyl groups at the 2,2’ positions but without the carboxylate groups.
2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid: Another derivative with carboxylate groups at different positions
Uniqueness: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is unique due to the presence of both hydroxyl and carboxylate groups, as well as the incorporation of aluminium. This combination enhances its versatility and functionality in various applications, distinguishing it from other binaphthalene derivatives .
Properties
CAS No. |
71411-87-5 |
|---|---|
Molecular Formula |
C22H11AlO6 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
aluminum;4-(3-carboxy-2-oxidonaphthalen-1-yl)-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H14O6.Al/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28;/h1-10,23-24H,(H,25,26)(H,27,28);/q;+3/p-3 |
InChI Key |
HFTOIUXAOCKTMP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])[O-])C(=O)O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




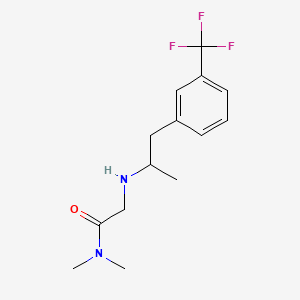
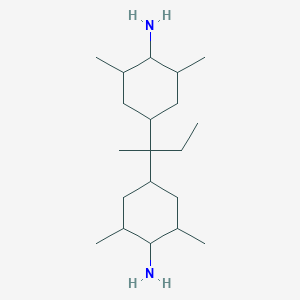
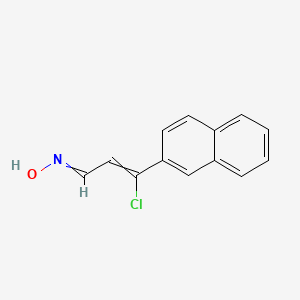
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
